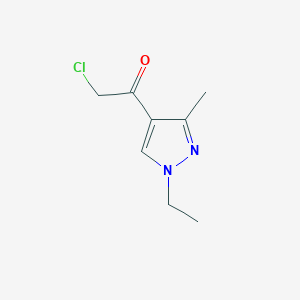
2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, starting from basic reactants like ethylchloroacetate and 1H-pyrazole, leading to more complex structures through reactions such as reflux with hydrazine hydrate, Schiff base formation, and cyclization. For example, ethyl 2-(1H-pyrazol-1-yl)acetate was synthesized and further processed to obtain various derivatives with significant antimicrobial activity, showcasing the versatility and reactivity of pyrazole compounds (Asif et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These studies provide detailed insights into the arrangement and connectivity of atoms within the molecules, essential for understanding their chemical behavior and properties. For instance, the structure of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was elucidated based on spectral data, highlighting the importance of molecular structure analysis in the synthesis and identification of pyrazole compounds (Bawa et al., 2011).
Scientific Research Applications
Synthesis of Antimicrobial Agents
2-Chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone serves as a precursor in the synthesis of new derivatives with significant antimicrobial properties. A notable example involves its transformation into 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, suggesting potential utility in developing new antibacterial drugs (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Antifungal and Anticancer Potential
Derivatives of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone have been synthesized and evaluated for their fungicidal and anticancer activities. Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared and tested. Compounds exhibited moderate inhibitory activity against Gibberella zeae, highlighting their potential in developing new fungicidal agents. Moreover, some of these compounds have shown promise as anticancer agents, indicating a broad spectrum of biological activities and utility in pharmaceutical research (Liu, He, Kai, Li, & Zhu, 2012).
Catalytic and Nanoparticle Synthesis
The compound has been involved in the synthesis of chalcogenolato-bridged dinuclear palladium(II) complexes, which are precursors for the generation of palladium chalcogenide nanoparticles. These nanoparticles have potential applications in catalysis and materials science, showcasing the versatility of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone in facilitating novel synthetic pathways and contributing to advancements in nanotechnology (Sharma et al., 2015).
Molecular Docking and Structural Analysis
Research on derivatives of 2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone includes molecular docking studies to assess their potential as inhibitors of specific proteins. Such studies are crucial for drug discovery, providing insights into the molecular interactions between potential therapeutic compounds and their target proteins. Structural and vibrational analyses of these derivatives contribute further to understanding their chemical properties and potential applications in medicinal chemistry (Parveen S et al., 2016).
properties
IUPAC Name |
2-chloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-11-5-7(6(2)10-11)8(12)4-9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOSTJKUDFUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)
![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)
![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)